Isoanthricin
Overview
Description
Isoanthricin, also known as (Rac)-Deoxypodophyllotoxin, is a racemic form of Deoxypodophyllotoxin. This compound is a potent antitumor and anti-inflammatory agent. This compound is derived from natural sources, particularly from plants in the Compositae and Umbelliferae families .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoanthricin can be synthesized through various chemical routes. One common method involves the extraction of Deoxypodophyllotoxin from natural sources, followed by racemization to obtain this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the racemization process .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and racemization. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common in the purification steps .
Chemical Reactions Analysis
Types of Reactions
Isoanthricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Isoanthricin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound’s antitumor and anti-inflammatory properties make it a candidate for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
Isoanthricin exerts its effects through several molecular targets and pathways:
Antitumor Activity: this compound inhibits cell proliferation by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase
Comparison with Similar Compounds
Similar Compounds
Deoxypodophyllotoxin: The parent compound of Isoanthricin, known for its potent antitumor activity.
Podophyllotoxin: Another related compound with similar biological activities.
Etoposide: A semisynthetic derivative of podophyllotoxin used as an anticancer drug
Uniqueness of this compound
This compound is unique due to its racemic nature, which can lead to different biological activities compared to its enantiomers. Its dual antitumor and anti-inflammatory properties make it a versatile compound for various applications .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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